N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2-methoxybenzamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the central carbon atoms. The presence of the benzamide and dimethylphenyl groups suggests potential for aromatic interactions, while the pyrrolidinone ring could introduce elements of polarity and potential for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. The benzamide group could potentially undergo hydrolysis to yield a carboxylic acid and an amine. The pyrrolidinone ring might be involved in reactions with nucleophiles or bases .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of both polar (pyrrolidinone, benzamide) and nonpolar (dimethylphenyl, methoxy) groups could give it unique solubility properties .Scientific Research Applications
Chemical Synthesis and Molecular Structure
Synthesis Techniques
The development of novel synthetic pathways for related compounds underscores the importance of innovative chemical synthesis methods. For example, the synthesis of complex pyrimidines and quinazolinones through specific cyclization and amidation reactions showcases the intricate processes involved in creating structurally diverse compounds with potential biological activity (Zhao, 2002); (Hour et al., 2007).
Molecular Structure Analysis
Detailed studies on the molecular structure of related compounds, utilizing techniques like X-ray diffraction and DFT calculations, offer insights into the impact of intermolecular interactions on molecular geometry. This level of analysis is crucial for understanding how structural nuances affect the chemical and biological properties of compounds (Karabulut et al., 2014).
Biological Applications and Pharmacological Potential
Antimicrobial Activity
Several studies have demonstrated the potential antimicrobial efficacy of compounds structurally related to "N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-2-methoxybenzamide." These findings suggest that modifying the molecular structure can enhance antimicrobial properties, offering promising avenues for developing new therapeutic agents (Desai et al., 2013); (Hublikar et al., 2019).
Corrosion Inhibition
Research into the use of methoxy-substituted phenylthienyl benzamidines as corrosion inhibitors for carbon steel in acidic environments highlights the broader applicability of benzamide derivatives in industrial applications. This work demonstrates how chemical compounds can serve dual purposes, both in biological settings and in materials science, emphasizing the multifaceted utility of such molecules (Fouda et al., 2020).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]-2-methoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-13-8-9-16(10-14(13)2)22-12-15(11-19(22)23)21-20(24)17-6-4-5-7-18(17)25-3/h4-10,15H,11-12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQVXPHUNIQLXBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CC(CC2=O)NC(=O)C3=CC=CC=C3OC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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